Cas no 1551232-16-6 (1-(furan-3-yl)methylcyclopropan-1-amine)

1-(Furan-3-yl)methylcyclopropan-1-amine is a specialized organic compound featuring a cyclopropane ring substituted with an amine group and a furan-3-ylmethyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. The cyclopropane ring contributes steric and electronic effects, while the furan heterocycle offers opportunities for further functionalization. Its amine group enhances versatility in derivatization, enabling applications in medicinal chemistry, such as the development of novel drug candidates or intermediates. The compound's stability and defined stereochemistry make it suitable for precise synthetic applications, though handling requires standard amine precautions.
1-(furan-3-yl)methylcyclopropan-1-amine structure
1551232-16-6 structure
Product name:1-(furan-3-yl)methylcyclopropan-1-amine
CAS No:1551232-16-6
MF:C8H11NO
MW:137.179042100906
CID:6053249
PubChem ID:83183523

1-(furan-3-yl)methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(furan-3-yl)methylcyclopropan-1-amine
    • 1551232-16-6
    • EN300-1844066
    • 1-[(furan-3-yl)methyl]cyclopropan-1-amine
    • AKOS021505339
    • Inchi: 1S/C8H11NO/c9-8(2-3-8)5-7-1-4-10-6-7/h1,4,6H,2-3,5,9H2
    • InChI Key: HKAXNPFSMCLKKV-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)CC1(CC1)N

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 0.7

1-(furan-3-yl)methylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844066-0.05g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
0.05g
$1008.0 2023-09-19
Enamine
EN300-1844066-0.25g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
0.25g
$1104.0 2023-09-19
Enamine
EN300-1844066-0.1g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
0.1g
$1056.0 2023-09-19
Enamine
EN300-1844066-2.5g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
2.5g
$2351.0 2023-09-19
Enamine
EN300-1844066-10g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
10g
$5159.0 2023-09-19
Enamine
EN300-1844066-1g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
1g
$1200.0 2023-09-19
Enamine
EN300-1844066-5g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
5g
$3479.0 2023-09-19
Enamine
EN300-1844066-0.5g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
0.5g
$1152.0 2023-09-19
Enamine
EN300-1844066-5.0g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
5g
$4143.0 2023-06-03
Enamine
EN300-1844066-1.0g
1-[(furan-3-yl)methyl]cyclopropan-1-amine
1551232-16-6
1g
$1429.0 2023-06-03

Additional information on 1-(furan-3-yl)methylcyclopropan-1-amine

1-(Furan-3-yl)methylcyclopropan-1-amine: A Comprehensive Overview

The compound with CAS No 1551232-16-6, commonly referred to as 1-(furan-3-yl)methylcyclopropan-1-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of cyclopropane, a three-membered ring hydrocarbon, which is known for its high ring strain and reactivity. The integration of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, introduces additional electronic and steric effects that enhance its versatility in chemical reactions and biological interactions.

1-(furan-3-yl)methylcyclopropan-1-amine exhibits a fascinating combination of properties that make it a valuable molecule in both academic research and industrial applications. Its structure consists of a cyclopropane ring attached to an amino group (-NH2) and a furan moiety via a methylene bridge (-CH2-). This configuration not only stabilizes the molecule but also facilitates various chemical transformations, such as nucleophilic additions and cyclizations, which are critical in drug discovery and material synthesis.

Recent studies have highlighted the potential of 1-(furan-3-yl)methylcyclopropan-1-amine as a precursor for synthesizing bioactive compounds with antimicrobial, antifungal, and anticancer properties. For instance, researchers have explored its role in developing novel antibiotics targeting multidrug-resistant bacterial strains. The furan ring's electron-donating properties enhance the molecule's ability to interact with bacterial cell membranes, making it a promising candidate for antibacterial agents.

In addition to its biological applications, 1-(furan-3-yl)methylcyclopropan-1-amine has found utility in the synthesis of advanced materials, such as polymer precursors and nanomaterials. Its cyclopropane ring's high reactivity allows for controlled polymerization reactions, leading to materials with enhanced mechanical strength and thermal stability. Furthermore, the molecule's ability to undergo metal-catalyzed cross-coupling reactions has opened new avenues for constructing complex organic frameworks used in electronics and optoelectronics.

The synthesis of 1-(furan-3-yl)methylcyclopropan-1-amine involves a multi-step process that typically begins with the preparation of cyclopropylamine derivatives. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For example, the use of palladium-catalyzed coupling reactions has enabled the seamless integration of the furan moiety into the molecule's structure, reducing reaction times and minimizing byproduct formation.

From an environmental perspective, 1-(furan-3-yl)methylcyclopropan-1-amines biodegradability has been studied extensively. Research indicates that under specific conditions, such as aerobic degradation in soil or water environments, the compound can be metabolized by microorganisms into less harmful byproducts. This makes it a more sustainable option compared to traditional synthetic chemicals that persist in the environment for extended periods.

In conclusion, CAS No 1551232-16-6, or 1-(furan-3-y

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